![molecular formula C11H17NO2Si B11884763 N-[4-(Trimethylsilyl)phenyl]glycine CAS No. 93621-84-2](/img/structure/B11884763.png)
N-[4-(Trimethylsilyl)phenyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid is an organic compound that features a trimethylsilyl group attached to a phenyl ring, which is further connected to an amino acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trimethylsilyl)phenyl)amino)acetic acid typically involves the reaction of 4-(Trimethylsilyl)aniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-(Trimethylsilyl)aniline attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((4-(Trimethylsilyl)phenyl)amino)acetic acid involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The amino acetic acid moiety can interact with enzymes and receptors, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trimethylsilyl)aniline: Shares the trimethylsilyl group but lacks the amino acetic acid moiety.
Chloroacetic acid: Contains the acetic acid moiety but lacks the trimethylsilyl and phenyl groups.
2-Aminoacetic acid (Glycine): Contains the amino acetic acid moiety but lacks the trimethylsilyl and phenyl groups.
Uniqueness
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid is unique due to the combination of the trimethylsilyl group, phenyl ring, and amino acetic acid moiety. This unique structure imparts specific chemical and physical properties that are not found in the similar compounds listed above.
Propiedades
Número CAS |
93621-84-2 |
|---|---|
Fórmula molecular |
C11H17NO2Si |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
2-(4-trimethylsilylanilino)acetic acid |
InChI |
InChI=1S/C11H17NO2Si/c1-15(2,3)10-6-4-9(5-7-10)12-8-11(13)14/h4-7,12H,8H2,1-3H3,(H,13,14) |
Clave InChI |
FQPTVWJBBVNLQU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


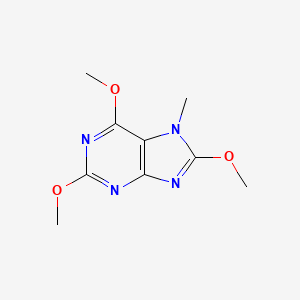
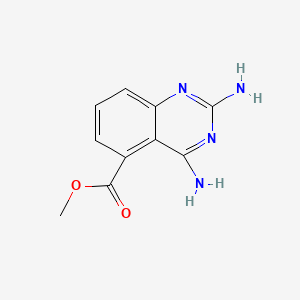


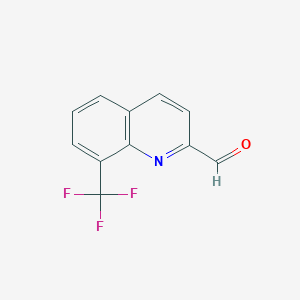
![2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole](/img/structure/B11884729.png)


![3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11884738.png)

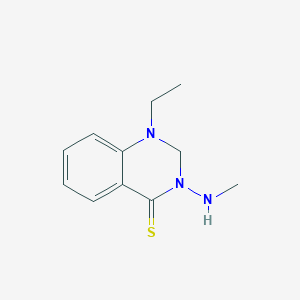
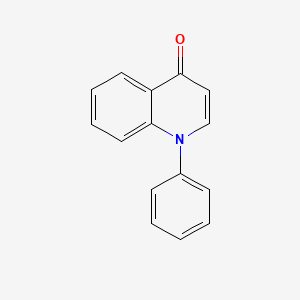

![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)
